N-Acetylglutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-Acetyl-L-glutamic acid is a natural product found in Hypericum japonicum, Glycine max, and other organisms with data available.

N-acetyl-L-glutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

N-Acetyl-DL-glutamic acid

CAS No.: 5817-08-3

Cat. No.: VC1990335

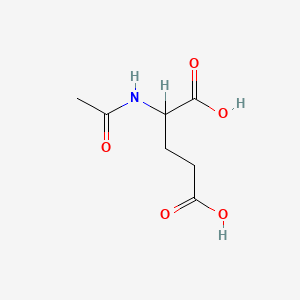

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5817-08-3 |

|---|---|

| Molecular Formula | C7H11NO5 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | (2S)-2-acetamidopentanedioic acid |

| Standard InChI | InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 |

| Standard InChI Key | RFMMMVDNIPUKGG-YFKPBYRVSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

| SMILES | CC(=O)NC(CCC(=O)O)C(=O)O |

| Canonical SMILES | CC(=O)NC(CCC(=O)O)C(=O)O |

| Melting Point | 199 - 201 °C |

Introduction

Chemical Identity and Classification

N-Acetyl-DL-glutamic acid, also referred to as acetylglutamate or 2-acetamidopentanedioic acid, belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids . It is characterized as an acetylated derivative of glutamic acid, containing both the D and L isomers. This compound exists naturally in many organisms, from bacteria to plants and animals.

N-Acetyl-DL-glutamic acid has several synonyms in scientific literature:

-

2-(Acetylamino)pentanedioic acid

-

N-Acetylglutamate

-

DL-Acetylglutamic acid

-

Glutamic acid, N-acetyl-

This compound is taxonomically classified as follows:

-

Kingdom: Organic compounds

-

Super Class: Organic acids and derivatives

-

Class: Carboxylic acids and derivatives

-

Sub Class: Amino acids, peptides, and analogues

Chemical Structure and Properties

Molecular Structure

N-Acetyl-DL-glutamic acid has the molecular formula C₇H₁₁NO₅, consisting of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms . The compound features an acetyl group attached to the amino group of glutamic acid.

| Structural Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁NO₅ |

| Average Molecular Weight | 189.1659 g/mol |

| Monoisotopic Molecular Weight | 189.063722467 g/mol |

| InChI Key | RFMMMVDNIPUKGG-UHFFFAOYSA-N |

| SMILES Notation | CC(=O)NC(CCC(O)=O)C(O)=O |

| CAS Number | 5817-08-3 (DL form), 1188-37-0 (racemic) |

Physical Properties

The physical properties of N-Acetyl-DL-glutamic acid are important for its identification and utilization in research and industrial applications.

| Physical Property | Value |

|---|---|

| Physical State | Solid |

| Charge | -2 (at physiological pH) |

| Melting Point | 199-201°C |

| Solubility | Soluble in water, slightly soluble in alcohols |

Biosynthesis and Metabolism

Biosynthetic Pathways

N-Acetyl-DL-glutamic acid is biosynthesized through two main pathways in prokaryotes and simple eukaryotes :

-

Ornithine Acetyltransferase (OAT) Pathway:

OAT synthesizes N-acetylglutamic acid from glutamate and acetylornithine. This is the primary method of production in prokaryotes that can synthesize ornithine. -

N-Acetylglutamate Synthase (NAGS) Pathway:

NAGS catalyzes the addition of an acetyl group from acetyl-coenzyme A to glutamate, forming N-acetylglutamic acid. This enzyme serves as a replenisher of N-acetylglutamic acid, supplementing any lost through cellular processes .

In vertebrates, N-acetylglutamic acid is produced primarily through the NAGS pathway and functions as an allosteric activator for carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle .

Metabolic Role in Different Organisms

The metabolic significance of N-acetylglutamic acid varies across different taxonomic groups:

| Organism Type | Metabolic Role |

|---|---|

| Prokaryotes | First intermediate in arginine biosynthesis |

| Simple Eukaryotes | Key component in amino acid metabolism |

| Vertebrates | Allosteric activator in the urea cycle |

| Plants | Stress response regulator |

In prokaryotes like Pseudomonas aeruginosa, N-acetylglutamic acid is involved in arginine biosynthesis and serves as a substrate for both ArgA and ArgB enzymes . The metabolic pathways involving N-acetylglutamic acid are critical for nitrogen metabolism across various life forms.

Biological Functions

Role in Arginine Biosynthesis

In prokaryotes and simple eukaryotes, N-acetylglutamic acid is the first intermediate involved in the biosynthesis of arginine . This pathway is essential for protein synthesis and various cellular functions requiring arginine.

Regulation of the Urea Cycle

In vertebrates, N-acetylglutamic acid serves as an allosteric activator of carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle . The compound is crucial for triggering the production of carbamyl phosphate, the first urea cycle intermediate. Notably, CPSI remains inactive in the absence of N-acetylglutamic acid, highlighting the compound's regulatory importance in nitrogen excretion.

Stress Response in Plants

Recent research has revealed that N-acetylglutamic acid plays a significant role in plants' stress response mechanisms. Studies on Arabidopsis thaliana demonstrated that N-acetylglutamic acid can alleviate oxidative stress damage . When treated with N-acetylglutamic acid, plants showed enhanced tolerance to oxidative stress induced by methyl viologen (MV).

The protective mechanism involves:

-

Reduction of hydrogen peroxide (H₂O₂) accumulation

-

Activation of stress-response genes through histone modifications

-

Increase in histone H4 acetylation at stress-responsive genes like ZAT10 and ZAT12

Research Applications and Findings

Histone Modification and Gene Expression

A significant research finding regarding N-acetylglutamic acid is its ability to influence histone modifications and gene expression. In Arabidopsis thaliana, treatment with N-acetylglutamic acid increased histone H4 acetylation levels at stress-responsive genes, particularly ZAT10 and ZAT12 . This epigenetic regulation mechanism enhances the plant's ability to tolerate oxidative stress.

| Gene | H4 Acetylation Change | H3K4me3 Change |

|---|---|---|

| ZAT10 | Increased | No significant change |

| ZAT12 | Increased | Increased |

Enzymatic Studies

Studies on microbial acylases have provided insights into the enzymatic processing of N-acetyl-DL-glutamic acid. Comparative research on acylases from Penicillium and Aspergillus revealed differential activities on various N-acyl amino acids, including N-acetyl-DL-glutamic acid .

The purified Penicillium acylase demonstrated significantly higher activity on N-acetyl-DL-glutamic acid compared to the enzyme from Takadiastase (derived from Aspergillus) . These enzymatic differences are relevant for biotechnological applications in the resolution of racemic amino acids.

Medical Implications

Deficiencies in N-acetylglutamate synthase or genetic mutations affecting this enzyme can lead to urea cycle failure, resulting in type I hyperammonemia—a condition characterized by ammonia accumulation in the blood due to impaired conversion to urea . This medical implication underscores the compound's importance in nitrogen metabolism and detoxification processes in humans.

Synthesis Methods

Chemical Synthesis

N-Acetyl-DL-glutamic acid can be synthesized through various methods. One common approach involves the acetylation of DL-glutamic acid using acetic anhydride in acetic acid . The process typically follows these steps:

-

Reaction of DL-glutamic acid with acetic anhydride in acetic acid

-

Isolation of the resulting N-acetyl-DL-glutamic acid from the acetylation mixture

-

Purification of the final product

This synthetic method is particularly valuable for producing N-acetyl-DL-glutamic acid as an intermediate in the manufacturing of optically active amino acids .

Enzymatic Resolution

For obtaining the specific L- or D-isomer from N-acetyl-DL-glutamic acid, enzymatic resolution is commonly employed. This process utilizes acylases that exhibit stereospecificity, preferentially hydrolyzing one isomer over the other . The procedure generally involves:

-

Preparation of N-acetyl-DL-glutamic acid

-

Treatment with specific acylases (e.g., from Penicillium or Aspergillus)

-

Separation of the resulting mixture containing one free amino acid and one N-acetylated amino acid

-

Optional racemization of the unreacted isomer for recycling

The enzymatic hydrolysis of N-acetyl-DL-glutamic acid is influenced by various factors, including pH and the presence of metal ions like Co²⁺ .

Analytical Methods and Identification

Spectroscopic Techniques

Various spectroscopic methods are employed for the identification and characterization of N-acetyl-DL-glutamic acid:

| Technique | Application |

|---|---|

| Mass Spectrometry | Identification and quantification |

| NMR Spectroscopy | Structural elucidation |

| IR Spectroscopy | Functional group analysis |

| UV-Vis Spectroscopy | Concentration determination |

Mass spectral data for N-acetyl-DL-glutamic acid have been extensively documented using high-resolution instruments like the Orbitrap Elite, generating comprehensive spectral trees that include MS¹, MS², MS³, and MS⁴ data .

Chromatographic Methods

Chromatographic techniques are widely used for the separation and quantification of N-acetyl-DL-glutamic acid, particularly in biological samples:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Ion-exchange Chromatography

-

Thin-Layer Chromatography (TLC)

These methods, often coupled with mass spectrometry, provide powerful tools for analyzing N-acetyl-DL-glutamic acid in complex biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume